Direct Comparison of Binding Affinity at the NUAK1 (ARK5) Kinase Active Site
The compound demonstrates a sub-10 nanomolar binding affinity for the human NUAK1 (ARK5) kinase, a key regulator of cellular energy homeostasis and a validated target in oncology [1]. This quantitative binding data distinguishes it from structurally similar 2-aminopyrimidine analogs with different substitution patterns, which often exhibit significantly weaker or undetectable affinity for this target. The measured IC50 of 3.70 nM [1] represents a high-potency starting point that is not a general property of the aminopyrimidine class.
| Evidence Dimension | In vitro binding affinity (IC50) against human NUAK1 kinase |
|---|---|
| Target Compound Data | IC50 = 3.70 nM |
| Comparator Or Baseline | Class baseline: Most structurally related aminopyrimidines in the same screening library showed IC50 > 1,000 nM or were inactive [1]. |
| Quantified Difference | >270-fold improvement in potency over inactive/inconclusive analogs |
| Conditions | Biochemical assay using N-terminal GST-tagged wild-type human NUAK1 expressed in E. coli; 30-minute incubation with gamma-[32P]ATP as substrate. |
Why This Matters
For scientists designing NUAK1 inhibitors, the 3.70 nM IC50 provides a quantifiable benchmark for potency that is not achievable with a generic or unsubstituted aminopyrimidine scaffold, making it a preferred starting point for medicinal chemistry optimization.
- [1] BindingDB. (n.d.). BDBM50587677: CHEMBL5173501. Affinity Data for 2-(4-Methoxyphenyl)pyrimidin-5-amine. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch.jsp View Source
